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molecular formula C6H9N3 B1582734 N,N-dimethylpyrimidin-4-amine CAS No. 31401-45-3

N,N-dimethylpyrimidin-4-amine

Cat. No. B1582734
M. Wt: 123.16 g/mol
InChI Key: MSXIOWULDXZJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05691321

Procedure details

A solution of 48.2 g of dicyclohexylcarbodiimide in 100 ml of methylene chloride is added dropwise at room temperature with stirring to a solution of 27.7 g (0.2 mol) of 4-cyclohexanecarboxylic acid, 28.9 g of tert-butanol and 24 g of 4-dimethylaminopyrimidine in 200 ml of methylene chloride. The mixture is stirred for 24 hours at room temperature, dicyclohexylurea is removed by filtration, and the product is extracted twice by stirring with water. The organic phase is dried and concentrated. The crude product is purified by distillation on a thin-film evaporator (150°/0.4 mm). This gives 20 g (51.8% of theory) of a colorless oil.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[CH2:16]1[CH2:21][CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18][CH2:17]1.[C:25](O)([CH3:28])([CH3:27])[CH3:26].CN(C)C1C=CN=CN=1>C(Cl)Cl>[CH2:16]1[CH2:21][CH2:20][CH:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
48.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
C1CCC(CC1)C(=O)O
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
24 g
Type
reactant
Smiles
CN(C1=NC=NC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dicyclohexylurea is removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the product is extracted twice
STIRRING
Type
STIRRING
Details
by stirring with water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation on a thin-film evaporator (150°/0.4 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1CCC(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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